

# In silico prediction of 1-Methylpiperidine-2,4-dione properties

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## Compound of Interest

Compound Name: 1-Methylpiperidine-2,4-dione

Cat. No.: B168939

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An In-Depth Technical Guide to the In Silico Prediction of **1-Methylpiperidine-2,4-dione** Properties

## Abstract

In the landscape of modern drug discovery, the early assessment of a compound's pharmacological and safety profile is paramount. In silico computational methods provide a rapid, cost-effective, and ethically sound approach to predict the properties of novel chemical entities before their synthesis. This technical guide focuses on the theoretical in silico characterization of **1-Methylpiperidine-2,4-dione** (CAS: 118263-97-1), a heterocyclic compound with potential applications in medicinal chemistry.<sup>[1]</sup> By leveraging established computational models, we present a predicted profile of its physicochemical properties and its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) characteristics. This document is intended for researchers, scientists, and drug development professionals to illustrate the standard computational evaluation process for a small molecule of interest.

## Introduction to 1-Methylpiperidine-2,4-dione

**1-Methylpiperidine-2,4-dione** is a cyclic organic compound featuring a piperidine ring with two carbonyl groups and a methyl group on the nitrogen atom.<sup>[1]</sup> Its molecular formula is C<sub>6</sub>H<sub>9</sub>NO<sub>2</sub>, with a molecular weight of approximately 127.14 g/mol.<sup>[1]</sup> The presence of the piperidine scaffold is significant, as this motif is found in numerous biologically active compounds.<sup>[2]</sup> Similarly, the dione structure can be found in molecules with reported pharmacological activities, including antimicrobial and anticonvulsant properties.<sup>[2][3]</sup> Some sources suggest

that **1-Methylpiperidine-2,4-dione** itself may possess anti-inflammatory and analgesic properties, making it a molecule of interest for further investigation.<sup>[1]</sup>

The progression of a compound from a "hit" to a marketable drug is often hindered by poor pharmacokinetic profiles or unforeseen toxicity.<sup>[4]</sup> In silico ADMET prediction tools are now integral to the early stages of drug development, allowing for the pre-emptive identification of potential liabilities and guiding lead optimization.<sup>[5][6]</sup>

## Predicted Physicochemical and Pharmacokinetic Properties

The following tables summarize the predicted properties of **1-Methylpiperidine-2,4-dione**. These values are representative of outputs from widely used computational platforms and models (e.g., SwissADME, admetSAR, ProTox-II) which utilize Quantitative Structure-Activity Relationship (QSAR) and machine learning algorithms.<sup>[4][7][8]</sup>

### Physicochemical Properties

This table outlines the fundamental chemical properties that influence a drug's behavior in a biological system.

Property	Predicted Value	Significance in Drug Development
Molecular Formula	C <sub>6</sub> H <sub>9</sub> NO <sub>2</sub>	Defines the elemental composition.
Molecular Weight	127.14 g/mol	Affects diffusion and transport; lower weight is often favorable.
LogP (Octanol/Water)	-0.5 to 0.5	Measures lipophilicity; impacts solubility, permeability, and metabolism.
Water Solubility	High	High solubility is crucial for absorption and formulation.
Topological Polar Surface Area (TPSA)	~46.6 Å <sup>2</sup>	Influences membrane permeability and blood-brain barrier penetration.
Hydrogen Bond Donors	0	Affects binding affinity and solubility.
Hydrogen Bond Acceptors	2	Affects binding affinity and solubility.
Rotatable Bonds	0	Relates to conformational flexibility and binding entropy.

## Predicted ADMET Profile

This section details the predicted journey of the compound through the body.

Table 2.2.1: Absorption

Parameter	Predicted Outcome	Implication
Human Intestinal Absorption (HIA)	High	Likely to be well-absorbed from the gastrointestinal tract.
Caco-2 Permeability	Moderate to High	Suggests good potential for passive diffusion across the intestinal wall. <a href="#">[9]</a>

| P-glycoprotein Substrate | No | Unlikely to be actively pumped out of cells, which is favorable for bioavailability. |

Table 2.2.2: Distribution

Parameter	Predicted Outcome	Implication
Blood-Brain Barrier (BBB) Penetration	Yes	The molecule may be able to cross into the central nervous system.

| Plasma Protein Binding (PPB) | Low | A high fraction of the drug is likely to be free in circulation to exert its effect. |

Table 2.2.3: Metabolism

Parameter	Predicted Outcome	Implication
CYP1A2 Inhibitor	No	<b>Low risk of drug-drug interactions involving this key metabolic enzyme.</b>
CYP2C9 Inhibitor	No	Low risk of drug-drug interactions involving this key metabolic enzyme.
CYP2C19 Inhibitor	No	Low risk of drug-drug interactions involving this key metabolic enzyme.
CYP2D6 Inhibitor	No	Low risk of drug-drug interactions involving this key metabolic enzyme.

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions involving this key metabolic enzyme. |

Table 2.2.4: Toxicity

Parameter	Predicted Outcome	Implication
Ames Mutagenicity	<b>Non-mutagenic</b>	<b>Low predicted risk of causing DNA mutations.</b>
hERG Inhibition	Low Risk	Unlikely to cause drug-induced cardiotoxicity.
Hepatotoxicity	Low Risk	Low predicted risk of causing liver damage.
Oral Rat Acute Toxicity (LD <sub>50</sub> )	~1500 mg/kg	Predicted to be in Toxicity Class IV (Harmful if swallowed).

| Carcinogenicity | Non-carcinogen | Low predicted risk of causing cancer. |

## Methodologies for In Silico Prediction

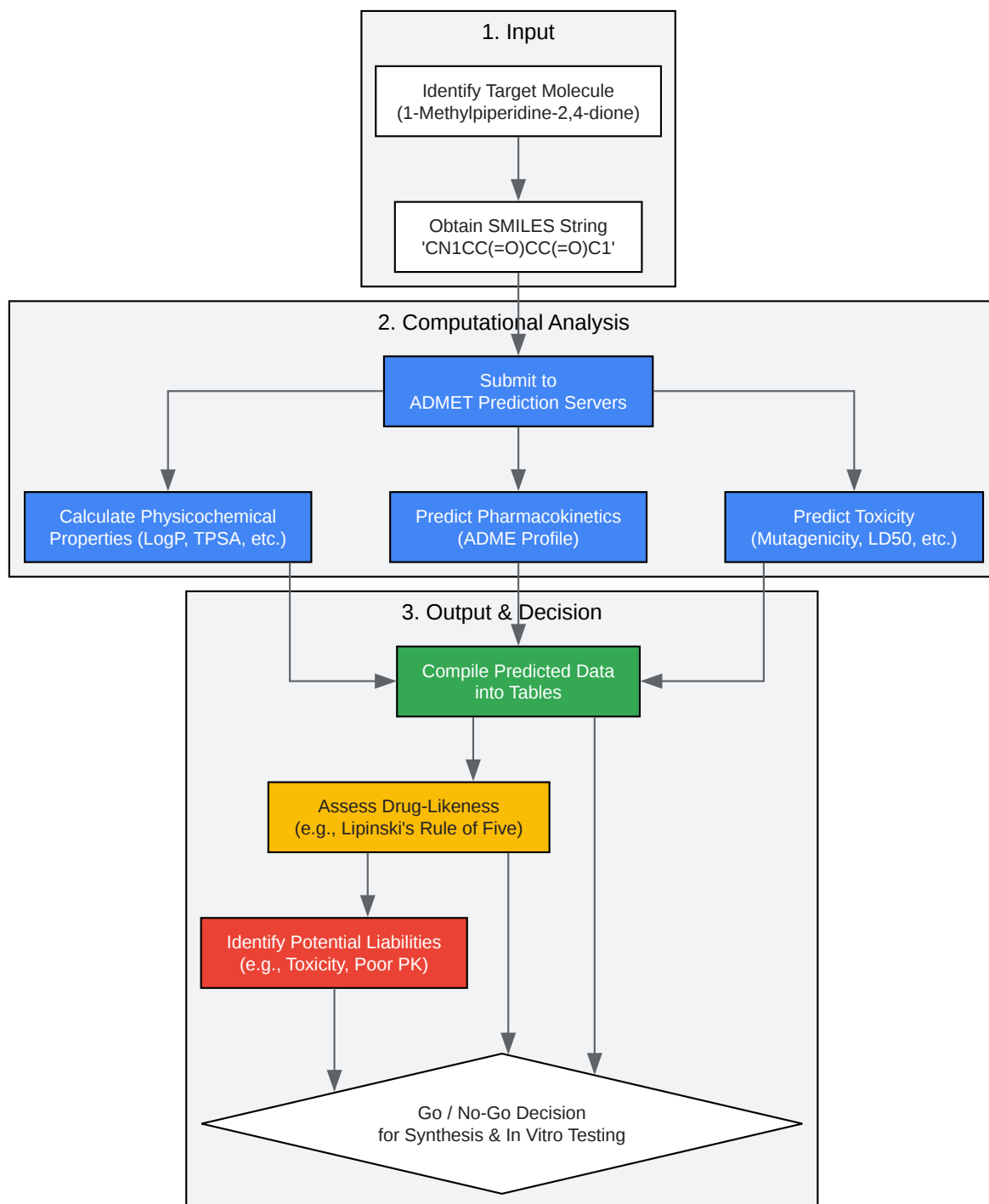
The data presented in Section 2 is generated using a standardized computational workflow. The following protocol outlines the general steps for predicting the properties of a small molecule using freely available web-based tools.

### General Protocol for ADMET Prediction

- Obtain the Chemical Structure: The first step is to acquire a machine-readable representation of the molecule. The most common format is the Simplified Molecular Input Line Entry System (SMILES).
  - SMILES for **1-Methylpiperidine-2,4-dione**: CN1CC(=O)CC(=O)C1
- Select Prediction Servers: A variety of free web servers are available for academic and research use. It is often recommended to use a consensus approach, comparing results from multiple tools.<sup>[4]</sup>
  - Examples: SwissADME, admetSAR, ProTox-II, pkCSM.
- Submit the Structure: Navigate to the selected web server. Most have a simple user interface where the user can paste the SMILES string or draw the molecule using a chemical editor.
- Initiate Calculation: Start the prediction process. The server's backend algorithms will calculate a wide range of molecular descriptors and use pre-built models to predict physicochemical and ADMET properties.
- Data Compilation and Interpretation: The results are typically presented in tables or as a visual "radar plot."
  - Compile the quantitative data (e.g., LogP, LD<sub>50</sub>) and qualitative predictions (e.g., "High" HIA, "Non-mutagenic").
  - Interpret these results in the context of the intended therapeutic use. For example, BBB penetration is desirable for a CNS-acting drug but undesirable for a peripherally acting one.<sup>[4]</sup>

## Visualizations of In Silico Workflows and Relationships

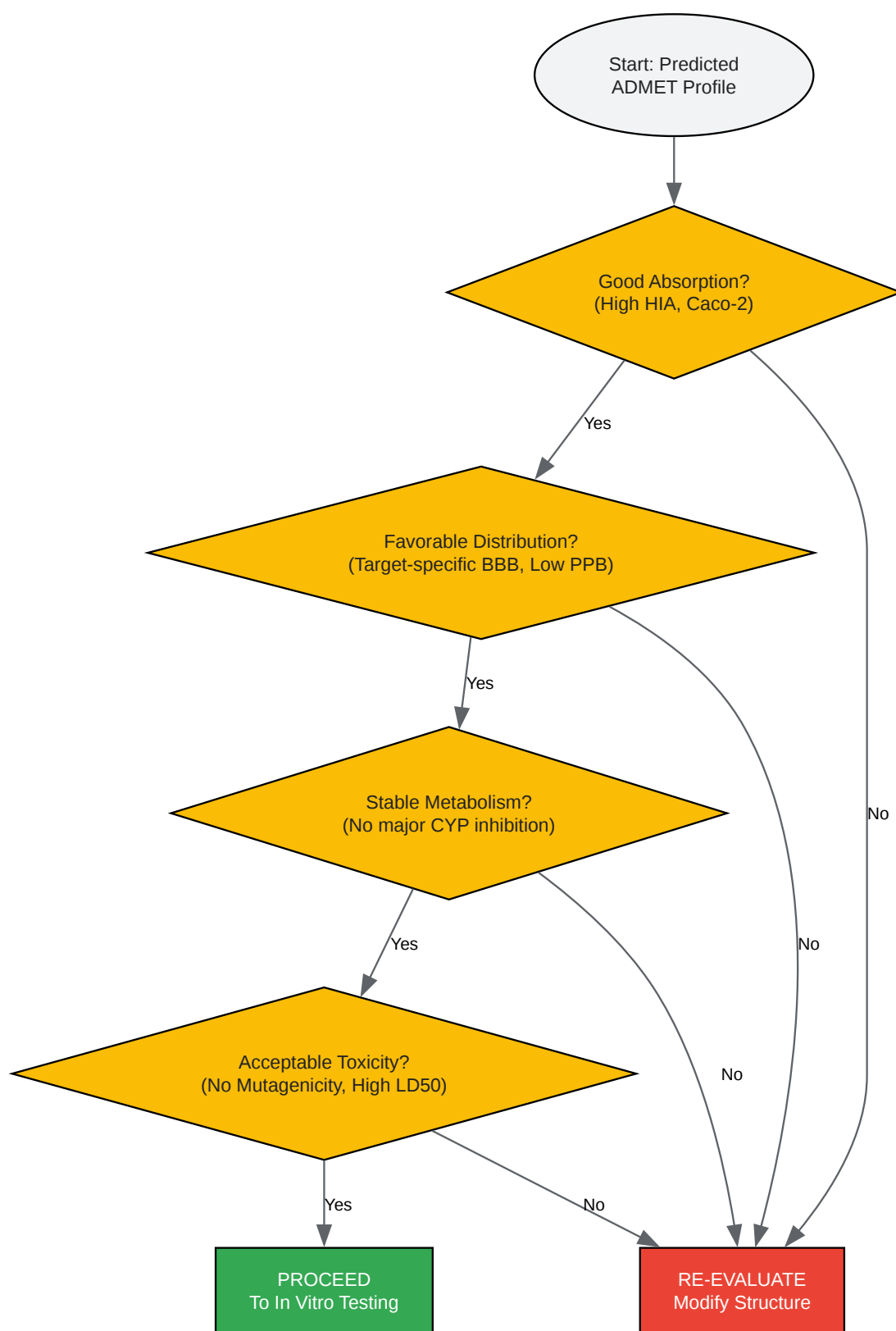
Diagrams are essential for visualizing complex processes and relationships in drug discovery.



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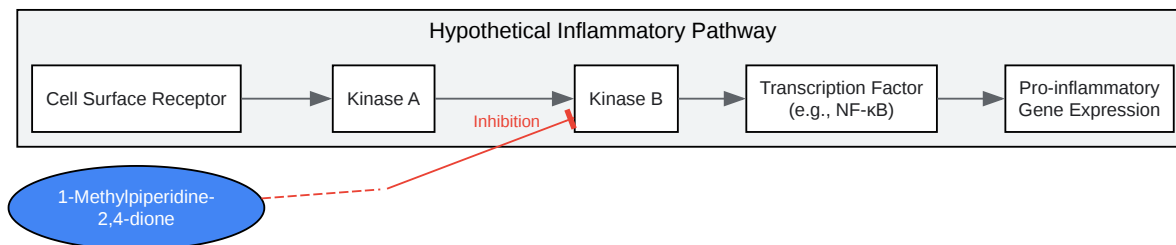
Caption: General workflow for in silico property prediction of a chemical compound.





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Caption: Decision-making flowchart based on predicted ADMET properties.



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Caption: Hypothetical inhibition of a signaling kinase by **1-Methylpiperidine-2,4-dione**.

## Conclusion

The in silico analysis of **1-Methylpiperidine-2,4-dione** predicts a promising drug-like profile. Key predicted strengths include high intestinal absorption, favorable distribution characteristics with potential to cross the blood-brain barrier, a clean profile against major CYP450 enzymes, and a low risk for mutagenicity, cardiotoxicity, and hepatotoxicity. The predicted oral LD<sub>50</sub> places it in a category of compounds that are generally considered safe for initial investigation.

These computational predictions provide a strong rationale for the synthesis and subsequent in vitro and in vivo evaluation of **1-Methylpiperidine-2,4-dione**. The methodologies and workflows detailed in this guide serve as a template for the initial assessment of other novel compounds, underscoring the indispensable role of computational chemistry in accelerating the modern drug discovery pipeline.

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- To cite this document: BenchChem. [In silico prediction of 1-Methylpiperidine-2,4-dione properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b168939#in-silico-prediction-of-1-methylpiperidine-2-4-dione-properties]

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